molecular formula C14H13ClO5S B1682642 Sulcotrione CAS No. 99105-77-8

Sulcotrione

Cat. No.: B1682642
CAS No.: 99105-77-8
M. Wt: 328.8 g/mol
InChI Key: PQTBTIFWAXVEPB-UHFFFAOYSA-N
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Description

Sulcotrione is a synthetic herbicide belonging to the triketone class. It is primarily used for controlling grass and broad-leaved weeds in crops such as maize, sugar cane, and other agricultural products. The compound works by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of carotenoids in plants .

Mechanism of Action

Target of Action

Sulcotrione is a β-triketone herbicide that primarily targets the enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) in plants . HPPD plays a crucial role in the catabolism of the amino acid tyrosine, which is essential for the biosynthesis of tocopherols (vitamin E) and plastoquinone .

Mode of Action

This compound inhibits the activity of HPPD, thereby preventing the breakdown of tyrosine . This inhibition leads to an excess of tyrosine, which stunts growth, and a lack of tocopherols and plastoquinone, which results in oxidative damage and destruction of chlorophyll . This compound also induces a more rapid decrease in the quantum yield of photosystem 2 (PS2) as monitored by chlorophyll fluorescence .

Biochemical Pathways

The inhibition of HPPD by this compound affects the carotenoid biosynthesis pathway . This pathway is responsible for the formation of carotenoids, which protect chlorophyll in plants from being destroyed by sunlight . The inhibition of this pathway leads to a reduction in plastoquinone contents in plants, which in turn leads to the major herbicidal effect of this compound .

Pharmacokinetics

It is known that this compound is a weak acid, which may influence its absorption and distribution within plants .

Result of Action

The primary result of this compound’s action is the reduction of chlorophyll and carotenoid contents in plants . This leads to a decrease in the quantum yield of PS2, resulting in a more rapid decrease in chlorophyll fluorescence . Ultimately, this results in the whitening and death of the plant tissues .

Biochemical Analysis

Biochemical Properties

Sulcotrione acts as an HPPD inhibitor, disrupting the normal function of this enzyme in plants. HPPD is responsible for converting 4-hydroxyphenylpyruvate to homogentisate, a precursor in the biosynthesis of plastoquinone and tocopherols. By inhibiting HPPD, this compound leads to the accumulation of 4-hydroxyphenylpyruvate and a subsequent decrease in plastoquinone and tocopherol levels. This disruption affects the photosynthetic electron transport chain, leading to the bleaching of plant tissues and ultimately plant death .

Cellular Effects

This compound has significant effects on various types of cells, particularly plant cells. It disrupts the normal cellular processes by inhibiting HPPD, leading to oxidative stress and cell death. The inhibition of HPPD by this compound results in the accumulation of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. This oxidative stress triggers a cascade of cellular responses, including the activation of stress-related signaling pathways and changes in gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of HPPD, thereby preventing the enzyme from catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisate. This binding interaction is highly specific and involves several key amino acid residues within the active site of HPPD. The inhibition of HPPD by this compound leads to a decrease in plastoquinone and tocopherol levels, which are essential for the proper functioning of the photosynthetic electron transport chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can be metabolized by plants through glycosylation, a process mediated by glycosyltransferases. This detoxification mechanism helps to reduce the phytotoxicity of this compound over time. The long-term effects of this compound on cellular function can still be observed, particularly in terms of oxidative stress and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at high doses, it can lead to significant toxicity and adverse effects. Studies have shown that high doses of this compound can cause oxidative stress and damage to cellular components, leading to cell death. The threshold effects of this compound in animal models are important for determining safe and effective dosages for agricultural use .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its detoxification and degradation. The primary metabolic pathway for this compound in plants involves glycosylation, a process mediated by glycosyltransferases. This modification helps to reduce the phytotoxicity of this compound by converting it into less toxic glycoside derivatives. The enzymes involved in this process include glycosyltransferases such as MdUGT91AJ2, which has been shown to have high specific enzyme activity against this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. In plants, this compound can be taken up by roots and translocated to other parts of the plant through the xylem. The distribution of this compound within the plant is influenced by factors such as its solubility and the presence of transporters or binding proteins. The localization and accumulation of this compound within specific tissues can affect its overall phytotoxicity and efficacy as a herbicide .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound is primarily localized in the chloroplasts, where it exerts its inhibitory effects on HPPD. The targeting of this compound to the chloroplasts is facilitated by specific targeting signals and post-translational modifications. This localization is crucial for the effective inhibition of HPPD and the subsequent disruption of the photosynthetic electron transport chain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulcotrione involves multiple steps:

    Synthesis of 2-chloro-6-methylsulfonyl methylbenzene: This is achieved by chlorination and sulfonation of methylbenzene.

    Synthesis of 2-chloro-3-acetyl-6-methylsulfonyl methylbenzene: This step involves acetylation.

    Synthesis of 2-chloro-3-methyl-4-methylsulfonyl benzoic acid: This is achieved through oxidation.

    Synthesis of methyl 2-chloro-3-methyl-4-methylsulfonyl benzoate: This involves esterification.

    Synthesis of methyl 2-chloro-3-bromomethyl-4-methylsulfonyl benzoate: This step involves bromination.

    Synthesis of 2-chloro-3-(2,2,2-trifluoroethyoxy)methyl-4-methylsulfonyl benzoic acid: This is achieved through etherification.

    Synthesis of 2-chloro-3-(2,2,2-trifluoroethyoxy)methyl-4-methylsulfonyl benzoic acid 3-oxo-1-cyclohexene ester: This involves cyclization.

Industrial Production Methods: The industrial production of this compound typically involves the preparation of a dispersion of this compound in oil, followed by the addition of various co-formulants to ensure high stability and efficacy .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydroxyl radicals in acidic medium.

    Reduction: Specific reducing agents under controlled conditions.

    Substitution: Halogenating agents and etherifying agents.

Major Products:

Scientific Research Applications

Sulcotrione has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Mesotrione: Another triketone herbicide with a similar mode of action.

    Atrazine: A widely used herbicide with a different mode of action but similar applications.

Comparison:

This compound’s unique chemical structure and mode of action make it a valuable tool in modern agriculture, offering effective weed control with a different mechanism compared to other herbicides.

Properties

IUPAC Name

2-(2-chloro-4-methylsulfonylbenzoyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO5S/c1-21(19,20)8-5-6-9(10(15)7-8)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTBTIFWAXVEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058230
Record name Sulcotrione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99105-77-8, 114680-61-4
Record name Sulcotrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99105-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulcotrione [ISO]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099105778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Cyclohexanedione, 2-(2-chloro-4-(methylsulfonyl)benzoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114680614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulcotrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Cyclohexanedione, 2-[2-chloro-4-(methylsulfonyl)benzoyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.657
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-chloro-4-mesylbenzoyl)cyclohexane-1,3-dione
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Record name SULCOTRIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of Sulcotrione?

A1: this compound is a triketone herbicide that primarily targets the 4-hydroxyphenyl pyruvate dioxygenase (HPPD) enzyme in plants. [, ] This enzyme plays a crucial role in the biosynthesis of carotenoids, which are essential pigments for photosynthesis and photoprotection. [, ]

Q2: What are the downstream effects of HPPD inhibition by this compound?

A2: Inhibiting HPPD leads to the depletion of carotenoids in plants. [, , ] This disruption in carotenoid biosynthesis results in the accumulation of phytoene, a precursor of carotenoids, and ultimately leads to bleaching symptoms in treated plants. [, ] The lack of protective carotenoids makes plants susceptible to photo-oxidative damage, ultimately causing their death. [, ]

Q3: How does this compound affect chlorophyll fluorescence in plants?

A3: Studies using chlorophyll a fluorescence analysis show that this compound treatment causes a decline in quantum yield, similar to the effects observed with Diuron, another herbicide that inhibits photosynthetic electron transport. [, ] This suggests that this compound also disrupts photosynthetic electron transport by affecting the plastoquinone pool, which is involved in this process. []

Q4: Does the presence of grape marc influence this compound's toxicity?

A4: Research indicates that the addition of grape marc to this compound enhances its cell toxicity. [] This suggests a synergistic effect between the herbicide and grape marc, potentially influencing its biological activity. []

Q5: What is the molecular formula and weight of this compound?

A5: While the provided research papers do not explicitly state the molecular formula and weight of this compound, this information can be readily found in chemical databases like PubChem. The molecular formula of this compound is C14H13ClO5S, and its molecular weight is 328.77 g/mol.

Q6: Is there any spectroscopic data available for this compound and its photoproducts?

A6: Yes, several studies have utilized HPLC coupled with a diode-array detector (HPLC-DAD) to analyze this compound and its degradation products. [, ] Furthermore, researchers have characterized a major photoproduct of this compound as a chromone derivative using various spectroscopic techniques. []

Q7: How does soil pH affect the persistence of this compound?

A7: Studies have shown that this compound persists longer in more acidic soils. For instance, in a sandy loam soil, the half-life of this compound was longer at pH 5.5 and 6.0 compared to pH 7.1. []

Q8: What factors influence the mobility and leaching potential of this compound in the soil?

A8: Research suggests that this compound exhibits moderate mobility in soil. [, ] Factors like soil texture, organic matter content, and adsorption-desorption characteristics significantly influence its movement. [, ] For instance, this compound showed limited vertical movement in the top 10 cm of soil during semi-field experiments using reconstructed soil columns. []

Q9: What are the major degradation pathways of this compound in the environment?

A9: this compound primarily degrades via mineralization and photodegradation. [, ] Microorganisms in the soil also contribute to its degradation, with 2-chloro-4-mesylbenzoic acid (CMBA) identified as a major metabolite. [, , ]

Q10: Does repeated application of this compound lead to accelerated biodegradation in soil?

A11: Despite being readily biodegradable, studies have not observed accelerated biodegradation of this compound even after repeated applications. [, ]

Q11: What is the ecotoxicological impact of this compound on soil bacteria?

A12: Research utilizing metagenomics and metabolomics suggests that this compound has a minimal impact on the diversity and composition of soil bacterial communities, unlike the natural β-triketone herbicide Leptospermone. [, ]

Q12: What analytical techniques are commonly used to quantify this compound and its metabolites?

A13: High-performance liquid chromatography (HPLC) coupled with various detectors like diode-array detectors (DAD) is widely employed for quantifying this compound and its metabolites in various matrices, including soil, water, and plant tissues. [, , ]

Q13: Are there any reported cases of weed resistance to this compound?

A14: While the provided research does not specifically address this compound resistance, it highlights the importance of understanding the differential sensitivity of various weed species to HPPD-inhibiting herbicides. [, ] For instance, Echinochloa muricata exhibits lower sensitivity to this compound compared to Echinochloa crus-galli, which could potentially lead to resistance issues in the future. []

Q14: What are the potential advantages of using this compound over Atrazine?

A17: While both this compound and Atrazine are widely used herbicides, this compound is considered a relatively environmentally friendlier option due to its faster degradation in soil and lower persistence. [, ]

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